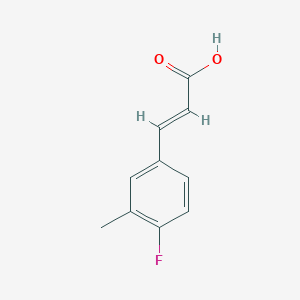

4-Fluoro-3-methylcinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOBWKXNZLNLRY-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 4-Fluoro-3-methylcinnamic acid

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-methylcinnamic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a compound of interest in medicinal chemistry and materials science. We present a detailed, field-proven protocol for its synthesis via the Knoevenagel condensation, offering insights into the rationale behind experimental choices. Furthermore, this guide outlines a multi-technique approach for the thorough characterization of the final product, ensuring its purity and structural integrity. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant attention in various scientific disciplines, particularly in drug discovery and development. Their versatile scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. The introduction of specific substituents onto the phenyl ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets.

The subject of this guide, this compound, incorporates two key substituents: a fluorine atom and a methyl group. The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. The methyl group, on the other hand, can provide steric bulk and modulate the electronic properties of the aromatic ring. This unique combination of substituents makes this compound an attractive building block for the synthesis of novel therapeutic agents and functional materials.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In this case, 4-fluoro-3-methylbenzaldehyde is reacted with malonic acid in the presence of pyridine and a catalytic amount of piperidine.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a series of reversible steps. Initially, the basic catalyst (piperidine) deprotonates the active methylene group of malonic acid to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-fluoro-3-methylbenzaldehyde. The resulting intermediate undergoes dehydration to yield the final product, this compound. Pyridine serves as the solvent and also acts as a weak base to facilitate the reaction.

Figure 1: Knoevenagel Condensation Workflow for this compound Synthesis.

Detailed Experimental Protocol

Materials:

-

4-Fluoro-3-methylbenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (solvent)

-

Piperidine (catalytic amount)

-

Hydrochloric acid (10% aqueous solution)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.05 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 10% hydrochloric acid. This will precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining pyridine and other water-soluble impurities.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Figure 2: A Multi-technique Approach for the Characterization of this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the vinyl protons of the cinnamic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The coupling patterns and chemical shifts will be indicative of the substitution pattern on the aromatic ring. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the sp² carbons of the aromatic ring and the double bond, and the sp³ carbon of the methyl group. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the aromatic ring. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C=C stretch of the alkene and the aromatic ring, and the C-F stretch. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Chromatographic Analysis

| Technique | Purpose |

| HPLC | To determine the purity of the synthesized compound. A single sharp peak is expected for a pure sample. |

| TLC | To monitor the progress of the reaction and to get a preliminary assessment of the purity of the product. |

Physicochemical Properties

| Property | Description |

| Melting Point | A sharp and well-defined melting point is indicative of a pure crystalline solid. The experimentally determined melting point should be compared with the literature value, if available. |

| Solubility | The solubility of the compound in various organic solvents and aqueous solutions should be determined to aid in its formulation and further reactions. |

Applications and Future Directions

This compound holds promise as a versatile building block in several areas of research and development. Its potential applications include:

-

Medicinal Chemistry: As a precursor for the synthesis of novel drug candidates with potential anti-cancer, anti-inflammatory, or anti-microbial activities. The fluorine and methyl substituents can be strategically utilized to optimize the pharmacokinetic and pharmacodynamic properties of the final compounds.

-

Materials Science: For the development of new polymers, liquid crystals, and other functional materials with tailored optical and electronic properties. The rigid structure of the cinnamic acid core combined with the specific substituents can lead to materials with unique characteristics.

-

Agrochemicals: As a starting material for the synthesis of new pesticides and herbicides.

Future research in this area could focus on exploring the full potential of this compound in these and other applications. Further derivatization of the carboxylic acid group and the double bond can lead to a vast library of new compounds with diverse functionalities.

Conclusion

This technical guide has provided a detailed and practical framework for the . By following the outlined protocols and employing the described analytical techniques, researchers can confidently synthesize and validate this valuable chemical entity. The insights into the rationale behind the experimental choices and the comprehensive characterization workflow are intended to empower scientists in their pursuit of novel discoveries in drug development and materials science.

References

spectroscopic data of 4-Fluoro-3-methylcinnamic acid (1H NMR, 13C NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-methylcinnamic Acid

Introduction

This compound is a substituted aromatic carboxylic acid, a derivative of cinnamic acid. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities. The precise characterization of such molecules is fundamental to ensuring their purity, confirming their structure, and understanding their chemical behavior, which are critical steps in any research or development pipeline.

This guide provides a comprehensive overview of the analytical techniques used to elucidate the structure of this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the rationale behind the spectral interpretations—the "why" behind the peaks and signals. While complete, published spectral data for this compound is not consolidated in public databases, we will build a robust analytical picture by interpreting the known spectra of the parent compound, trans-4-Fluorocinnamic acid, and then detailing the predictable spectral modifications introduced by the C-3 methyl group. This comparative approach provides deeper insight into structure-property relationships.

Molecular Structure and Isomerism

The core structure consists of a benzene ring substituted with fluorine and methyl groups, attached to an acrylic acid moiety. The double bond in the propenoic acid side chain gives rise to cis (Z) and trans (E) isomers. The trans isomer is generally more stable and common due to reduced steric hindrance. This guide will focus on the characterization of the (E)-isomer.

Caption: Molecular Structure of (E)-4-Fluoro-3-methylcinnamic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is often observed as a broad singlet.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.

-

Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Data Interpretation and Prediction

We will first consider the ¹H NMR spectrum of the reference compound, (E)-4-Fluorocinnamic acid , and then predict the spectrum for our target molecule.

-

Reference: (E)-4-Fluorocinnamic acid (in DMSO-d₆)

-

Carboxylic Acid Proton (-COOH): A very broad singlet typically appears far downfield, around δ 12.5 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Alkene Protons (-CH=CH-): Two doublets are expected. The proton attached to the carbon adjacent to the ring (Cα-H) and the proton adjacent to the carbonyl (Cβ-H) are coupled to each other. For the trans isomer, the coupling constant (J) is large, typically 15-16 Hz.

-

Cβ-H: δ ~7.6 ppm (d, J ≈ 16 Hz)

-

Cα-H: δ ~6.6 ppm (d, J ≈ 16 Hz)

-

-

Aromatic Protons: The 4-fluoro substitution creates symmetry. The protons at C-2 and C-6 are equivalent, as are the protons at C-3 and C-5. We expect two signals, each integrating to 2H.

-

H-2, H-6: δ ~7.8 ppm (dd, coupling to H-3/H-5 and the fluorine atom).

-

H-3, H-5: δ ~7.3 ppm (t, coupling to H-2/H-6 and the fluorine atom).

-

-

-

Prediction: (E)-4-Fluoro-3-methylcinnamic acid The addition of a methyl group at the C-3 position breaks the symmetry of the aromatic ring and introduces a new signal.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Change |

| -COOH | ~12.5 | broad s | 1H | Unlikely to change significantly. |

| Cβ-H | ~7.6 | d (J ≈ 16 Hz) | 1H | Minor change due to altered ring electronics. |

| Cα-H | ~6.5 | d (J ≈ 16 Hz) | 1H | Minor change due to altered ring electronics. |

| H-2 | ~7.7 | d | 1H | No longer equivalent to H-6. Appears as a doublet due to coupling with H-6. |

| H-5 | ~7.6 | dd | 1H | Coupled to H-6 and the fluorine at C-4. |

| H-6 | ~7.4 | m | 1H | Coupled to H-2, H-5, and the fluorine at C-4. Becomes a more complex multiplet. |

| -CH₃ | ~2.3 | s | 3H | A new singlet in the aliphatic region. The chemical shift is typical for an aryl methyl group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial due to the low natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled spectrum on a 75 MHz or higher spectrometer. This ensures that each unique carbon appears as a singlet.

-

Processing: Apply Fourier transform, phasing, and baseline correction.

Data Interpretation and Prediction

-

Reference: (E)-4-Fluorocinnamic acid (in DMSO-d₆) [1]

-

Carbonyl Carbon (-C=O): δ ~167-168 ppm.

-

Alkene Carbons (-C=C-): δ ~144 ppm (Cβ) and ~119 ppm (Cα).

-

Aromatic Carbons:

-

C-4 (with F): δ ~163 ppm (d, ¹JCF ≈ 250 Hz). The C-F coupling is a key identifier.

-

C-1 (ipso to side chain): δ ~131 ppm (d, ⁴JCF ≈ 3 Hz).

-

C-2, C-6: δ ~130 ppm (d, ³JCF ≈ 8-9 Hz).

-

C-3, C-5: δ ~116 ppm (d, ²JCF ≈ 22 Hz).

-

-

-

Prediction: (E)-4-Fluoro-3-methylcinnamic acid The methyl substituent will directly influence the chemical shifts of the carbons it is attached to (C-3) and its neighbors (C-2, C-4).

| Assignment | Predicted δ (ppm) | Rationale for Change |

| -C=O | ~167 | Minimal change expected. |

| C-4 (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) | The adjacent methyl group will likely cause a slight upfield shift. |

| Cβ | ~144 | Minimal change expected. |

| C-3 (C-CH₃) | ~135-140 | The ipso-carbon of the methyl group, shifted downfield. |

| C-1 | ~132 | Minor electronic effects. |

| C-2 | ~128 | No longer equivalent to C-6. |

| C-6 | ~130 | Shift value similar to the reference compound. |

| C-5 | ~115 (d, ²JCF ≈ 21 Hz) | Shift value similar to the reference compound. |

| Cα | ~120 | Minimal change expected. |

| -CH₃ | ~15-20 | A new signal in the high-field (aliphatic) region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is pressed against a diamond or germanium crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum is dominated by characteristic absorptions from its functional groups. The spectra of 4-fluorocinnamic acid and this compound are expected to be very similar.[2][3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Very broad, strong (due to H-bonding) |

| C-H stretch (Aromatic & Alkene) | 3100 - 3000 | Medium, sharp |

| C-H stretch (Methyl) | 2980 - 2850 | Weak to medium |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Very strong, sharp |

| C=C stretch (Alkene) | 1640 - 1625 | Medium, sharp |

| C=C stretch (Aromatic) | 1600, 1510, 1450 | Medium to strong, sharp |

| C-F stretch | 1250 - 1150 | Strong, sharp |

| C-O stretch | 1320 - 1210 | Strong |

| O-H bend | 950 - 900 | Broad, medium (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the instrument, often via direct infusion or coupled to a chromatography system (GC-MS or LC-MS).

-

Ionization: A suitable ionization technique is used. Electron Ionization (EI) is a common high-energy method that induces significant fragmentation, while Electrospray Ionization (ESI) is a softer method that typically yields the intact molecular ion. For this molecule, ESI in negative mode ([M-H]⁻) is highly effective.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their m/z ratio.

-

Detection: Ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

Data Interpretation

-

Molecular Ion: The molecular weight of C₁₀H₉FO₂ is 180.18 g/mol .

-

In ESI(-) mode, the base peak would be the deprotonated molecule [M-H]⁻ at m/z 179.

-

In EI mode, the molecular ion peak [M]⁺˙ would be observed at m/z 180.

-

-

Key Fragmentation Patterns (EI):

-

Loss of -OH (m/z 163): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

-

Loss of -COOH (m/z 135): Decarboxylation is a very favorable pathway.

-

Loss of CO₂ (m/z 136): After loss of a hydrogen atom.

-

McLafferty Rearrangement: Not possible for this structure.

-

Further fragmentation of the fluorinated methylstyrene cation (m/z 135) would lead to smaller aromatic fragments.

-

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups like the carboxylic acid and aromatic ring. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation pathways. By synthesizing the data from these distinct methods, researchers can confidently confirm the identity and purity of their target compound, a foundational requirement for all subsequent scientific investigation.

References

-

The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Retrieved from [Link]

-

PubChem - National Institutes of Health. 4-Fluorocinnamic acid. Retrieved from [Link]

-

NIST WebBook. 4-Fluorocinnamic acid. Retrieved from [Link]

-

SpectraBase. 4-Fluorocinnamic acid 13C NMR Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-methylcinnamic Acid

Foreword: Navigating the Preformulation Landscape

In the intricate journey of drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which a successful therapeutic is built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating the solubility and stability of 4-fluoro-3-methylcinnamic acid. As a key intermediate in the synthesis of various bioactive molecules, a robust characterization of this compound is paramount.[1]

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to logically flow from foundational knowledge to practical, field-proven experimental protocols. We will delve into the "why" behind experimental choices, ensuring that each step is not just a procedure to be followed, but a scientifically validated approach to generating reliable and reproducible data.

Physicochemical Characterization of this compound: The Molecular Blueprint

A comprehensive understanding of a molecule's intrinsic properties is the starting point for any solubility and stability investigation. This compound, a derivative of cinnamic acid, possesses a unique combination of functional groups that dictate its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₂ | Simson Pharma Limited[2] |

| Molecular Weight | 180.18 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | General observation for similar compounds |

| Melting Point | Not available; (4-Methylcinnamic acid: 196-198 °C) | ChemicalBook[3] |

The presence of a fluorine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, on the phenyl ring, in addition to the carboxylic acid and the α,β-unsaturated system, creates a unique electronic and steric environment. This substitution pattern is expected to influence the molecule's pKa, lipophilicity, and ultimately, its solubility and degradation pathways.

Aqueous and Organic Solubility Assessment: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, understanding its solubility in both aqueous and organic media is essential for formulation development, purification, and analytical method design.

Theoretical Considerations

The solubility of carboxylic acids is significantly influenced by the interplay between the polar carboxyl group and the nonpolar hydrocarbon backbone.[4][5][6] The introduction of a fluorine atom generally increases lipophilicity, while the methyl group also contributes to the nonpolar character. However, the overall solubility will be a balance of these factors and the crystalline lattice energy of the solid form.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Ethyl Acetate)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated HPLC method for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to each scintillation vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot from the supernatant and dilute it with the mobile phase of the HPLC method to a concentration within the calibrated range.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method.

Data Presentation:

| Solvent | Temperature (°C) | Predicted Solubility Range | Rationale |

| Water | 25 | Low | The hydrophobic nature of the substituted phenyl ring is expected to limit aqueous solubility.[4][5][6][7] |

| Phosphate Buffer (pH 7.4) | 25 | Moderate to High | As a carboxylic acid, its solubility will increase significantly above its pKa due to salt formation. |

| 0.1 N HCl | 25 | Low | In acidic media, the carboxylic acid will be in its protonated, less soluble form. |

| Methanol | 25 | High | Polar protic solvent capable of hydrogen bonding with the carboxylic acid. |

| Ethanol | 25 | High | Similar to methanol, expected to be a good solvent.[1] |

| Acetonitrile | 25 | Moderate | Polar aprotic solvent, solubility will depend on the balance of polarity. |

| Ethyl Acetate | 25 | Moderate to High | Good solvent for many organic acids. |

Stability Studies and Forced Degradation: Unveiling the Molecule's Vulnerabilities

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[8][9][10][11][12] They are designed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8][9][12][13] The goal is to induce 5-20% degradation of the parent compound to ensure that the degradation products are generated at detectable levels without completely destroying the molecule.[14]

Causality Behind Stress Conditions

The choice of stress conditions is based on the ICH guidelines and is intended to mimic the potential environmental stresses a drug substance might encounter during its lifecycle.[12]

-

Acid and Base Hydrolysis: Targets labile functional groups susceptible to hydrolysis, such as esters, amides, and in this case, the potential for reactions involving the carboxylic acid or the acrylic double bond.

-

Oxidation: Investigates the molecule's susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The alkene and the electron-rich aromatic ring are potential sites of oxidation.

-

Thermal Degradation: Assesses the impact of heat on the molecule's stability. High temperatures can accelerate various degradation reactions.

-

Photostability: Evaluates the effect of light exposure, as UV and visible light can provide the energy to initiate photochemical degradation reactions, such as isomerization or cyclization of the cinnamic acid backbone.

Experimental Workflow: A Self-Validating System

The following workflow ensures a systematic and thorough investigation of the stability of this compound.

Caption: A logical workflow for conducting forced degradation studies.

Detailed Experimental Protocols

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

1. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate at 60 °C for up to 72 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48, 72 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

2. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at 60 °C for up to 72 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

3. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for up to 72 hours, protected from light.

-

Withdraw samples at appropriate time points.

4. Thermal Degradation (Solution):

-

Incubate a solution of the compound in a suitable solvent at 80 °C for up to 72 hours.

-

Withdraw samples at appropriate time points.

5. Thermal Degradation (Solid State):

-

Place a thin layer of the solid compound in a petri dish and expose it to 80 °C in an oven for up to 7 days.

-

At each time point, weigh an appropriate amount of the solid and dissolve it in the mobile phase for HPLC analysis.

6. Photolytic Degradation:

-

Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light with aluminum foil.

Anticipated Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions. The electron-withdrawing nature of the fluorine and the electron-donating nature of the methyl group will influence the reactivity of the aromatic ring and the side chain.

Caption: Potential degradation pathways for this compound.

Plausible Mechanisms:

-

Isomerization: The trans-double bond can isomerize to the cis-isomer upon exposure to UV light.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost to form 4-fluoro-3-methylstyrene.

-

Oxidation of the Alkene: The double bond is susceptible to oxidation, potentially forming an epoxide, which could further react to form diols, or cleave to form aldehydes and ketones.

-

Aromatic Hydroxylation: The electron-rich aromatic ring, activated by the methyl group, could be susceptible to electrophilic attack by hydroxyl radicals generated during oxidative stress.

-

Defluorination: While the C-F bond is generally strong, under harsh reductive conditions or certain metabolic pathways, defluorination can occur.[2][9][15][16][17][18][19]

Development of a Stability-Indicating HPLC Method: The Analytical Workhorse

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[13] Reverse-phase HPLC with UV detection is the most common technique for this purpose.

Method Development Strategy

The development of a robust HPLC method involves a systematic approach to optimize the separation of the parent compound from all potential degradants.

Caption: A systematic approach to developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions

Based on the properties of similar aromatic carboxylic acids, the following starting conditions are recommended.[8][13][20][21][22][23]

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended to ensure the separation of potential degradation products with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm or monitor at multiple wavelengths using a DAD | Aromatic compounds typically have strong UV absorbance at this wavelength. A Diode Array Detector (DAD) is highly recommended to assess peak purity and identify the optimal wavelength for each component. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[5] |

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing stressed samples and showing that the parent peak is free from co-eluting degradants (peak purity analysis).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for conducting thorough solubility and stability studies of this compound. By following the outlined protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug development process. The insights gained from these studies will not only facilitate the development of a stable and effective drug product but also contribute to a deeper understanding of the chemical behavior of this important class of molecules. Further investigations could involve the use of advanced techniques such as X-ray crystallography to determine the solid-state form and its impact on solubility, and computational modeling to predict degradation pathways and solubility in a wider range of solvents.[20]

References

-

CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. Retrieved from [Link]

-

Springer Nature. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Research Communities by Springer Nature. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

-

PubMed. (n.d.). Anaerobic Degradation of Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

NIH. (2023, October 30). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Retrieved from [Link]

-

Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

PubMed Central. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

-

ACS Publications. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

-

MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

-

Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

University of Babylon. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The structure of cinnamic acid and cinnamoyl azides, a unique localized π system: The electronic spectra and DFT‐treatment. Retrieved from [Link]

-

YouTube. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. scispace.com [scispace.com]

- 13. jocpr.com [jocpr.com]

- 14. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. hyphadiscovery.com [hyphadiscovery.com]

- 20. communities.springernature.com [communities.springernature.com]

- 21. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Fluoro-3-methylcinnamic Acid: Synthesis, Properties, and Applications

Introduction: The Strategic Role of Fluorination in Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a cornerstone in the fields of medicinal chemistry and materials science, naturally occurring in various plants and serving as precursors to a wide array of bioactive compounds.[1][2] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, offers a versatile scaffold for chemical modification.[1] In the relentless pursuit of enhanced molecular properties, the strategic incorporation of fluorine atoms has emerged as a paramount tool in drug design and development.[3] The introduction of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, binding affinity, and pharmacokinetic profile. This guide delves into the technical landscape of a specific, yet representative, member of this class: 4-Fluoro-3-methylcinnamic acid. While a singular, celebrated discovery of this particular molecule is not prominent in the historical record, its existence and utility are a testament to the broader, ongoing exploration of fluorinated cinnamic acids as valuable synthons and potential therapeutic agents. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, properties, and applications of this and related compounds.

Synthetic Pathways to Fluorinated Cinnamic Acids

The synthesis of this compound and its analogs typically proceeds through well-established condensation reactions, with the Perkin and Knoevenagel-Doebner reactions being the most common and adaptable methods. The choice of starting materials is dictated by the desired substitution pattern on the phenyl ring.

General Synthetic Approach: Knoevenagel-Doebner Condensation

A prevalent and efficient method for the synthesis of cinnamic acid derivatives involves the Knoevenagel-Doebner condensation. This reaction typically utilizes a substituted benzaldehyde and malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine.

A general synthetic protocol for a fluorinated cinnamic acid, exemplified by the preparation of this compound, is as follows:

Step-by-Step Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-fluoro-3-methylbenzaldehyde and 1.05 equivalents of malonic acid in a minimal amount of pyridine.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a slight excess of dilute hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified this compound.

Diagram of the Knoevenagel-Doebner Condensation for this compound

Caption: Synthetic workflow for this compound via Knoevenagel-Doebner condensation.

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound are influenced by the presence of the fluorine and methyl groups on the aromatic ring, as well as the carboxylic acid functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 150-200 °C, dependent on purity |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents |

| CAS Number | 261951-72-8 |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons with a characteristic large coupling constant (J ≈ 16 Hz) indicative of a trans configuration. Aromatic protons will appear as multiplets, and the methyl group will present as a singlet. The carboxylic acid proton will be a broad singlet at the downfield region of the spectrum.

-

¹³C NMR: The carbon NMR will display signals for the carboxylic carbon, the vinyl carbons, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, C=C stretching vibrations for the vinyl group and the aromatic ring, and a C-F stretching band.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications and Biological Significance: A Focus on Fluorinated Cinnamic Acid Derivatives

While specific biological data for this compound is not extensively documented, the broader class of fluorinated cinnamic acid derivatives has demonstrated significant potential in various therapeutic areas. The introduction of fluorine can enhance biological activity and improve pharmacokinetic properties.

Table 2: Biological Activities of Selected Fluorinated Cinnamic Acid Derivatives

| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |

| 4-Fluoro-phenyl substituted cinnamic acid derivatives | Anti-tuberculosis | A compound with a 4-fluoro phenyl ring was the most active among a series of fluorinated derivatives against Mycobacterium tuberculosis. | [4][5] |

| Fluorine-substituted cinnamic acid amides | Anticancer | Newly synthesized cinnamide-fluorinated compounds have shown potential as bioactive anticancer agents. | |

| Fluorine/Chlorine-substituted cinnamic acid derivatives | Cholinesterase Inhibition | Derivatives with tertiary amine side chains showed potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, with the position of the halogen substitution significantly affecting bioactivity and selectivity. |

The structure-activity relationship (SAR) studies of these derivatives often reveal that the position and nature of the substituents on the phenyl ring are critical for their biological efficacy. For instance, para-substitution with an electron-withdrawing group like fluorine has been shown to enhance antibacterial activity.[4]

Diagram of Structure-Activity Relationship (SAR) Insights

Caption: Influence of chemical modifications on the biological activities of cinnamic acid derivatives.

Conclusion and Future Directions

This compound, as a representative of the fluorinated cinnamic acid class, stands as a valuable molecule for further investigation in drug discovery and materials science. While its own biological profile is yet to be fully elucidated, the established importance of fluorination in modulating molecular properties suggests significant potential. Future research should focus on the systematic synthesis and biological evaluation of a library of such derivatives to build a more comprehensive understanding of their structure-activity relationships. The continued exploration of these compounds is likely to yield novel therapeutic agents and advanced materials with tailored properties.

References

-

ACS Axial. Read High-Impact Research from The Journal of Organic Chemistry. [Link]

-

De, P., et al. (2017). Synthesis and Characterization of New Chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(1), 233-237. [Link]

-

Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. In 4th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17). Atlantis Press. [Link]

-

ACS Division of Organic Chemistry. Organic Chemistry Journals. [Link]

-

Guzman, J. D. (2014). Cinnamic acid derivatives and their biological efficacy. PMC - PubMed Central. [Link]

-

National Center for Biotechnology Information. 4-Methylcinnamic Acid. PubChem Compound Database. [Link]

-

Wikipedia. Cinnamic acid. [Link]

-

National Center for Biotechnology Information. 4-Fluorocinnamic acid. PubChem Compound Database. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Scientific & Academic Publishing. American Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. 4-Acetylcinnamic acid. PubChem Compound Database. [Link]

-

Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36. [Link]

-

Wang, L., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 487-496. [Link]

Sources

A Technical Guide to the Biological Screening of Novel 4-Fluoro-3-methylcinnamic Acid Derivatives

This guide provides a comprehensive framework for the biological evaluation of novel 4-Fluoro-3-methylcinnamic acid derivatives. As a class of compounds, cinnamic acid and its analogues have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of fluoro and methyl groups to the cinnamic acid scaffold presents an intriguing avenue for modulating these biological effects, potentially enhancing potency, selectivity, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to systematically screen and characterize these novel derivatives.

Introduction: The Promise of Cinnamic Acid Derivatives

Cinnamic acid, a naturally occurring organic acid, and its derivatives are known to exhibit a wide range of biological activities.[3][4] Their chemical structure, featuring a phenyl ring, an acrylic acid moiety, and an α,β-unsaturated double bond, offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of compounds with potentially enhanced therapeutic properties.[5] Modern pharmacological research has confirmed that these compounds possess antitumor, anti-inflammatory, antibacterial, and other valuable pharmacological effects.[1] The rationale for focusing on this compound derivatives lies in the potential for these specific substitutions to favorably alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

A Strategic Approach to Biological Screening

The biological evaluation of novel compounds necessitates a hierarchical and logical screening cascade. This approach allows for the efficient identification of promising candidates and the elucidation of their mechanisms of action. The proposed screening strategy for this compound derivatives is outlined below.

Caption: A hierarchical workflow for the biological screening of novel this compound derivatives.

Part 1: Anticancer Activity Evaluation

Numerous studies have demonstrated the anticancer potential of cinnamic acid derivatives against various cancer cell lines, including breast, colon, and lung cancer.[1][6] The proposed screening will begin with a broad cytotoxicity assessment, followed by more detailed mechanistic studies for active compounds.

Primary Screening: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] This assay is a reliable and high-throughput method for initial screening of potential anticancer agents.[10]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11]

Data Presentation: Hypothetical IC50 Values

| Compound ID | Cancer Cell Line | IC50 (µM) |

| FMC-001 | MCF-7 (Breast) | 15.2 |

| FMC-001 | A549 (Lung) | 22.8 |

| FMC-001 | HCT116 (Colon) | 18.5 |

| FMC-002 | MCF-7 (Breast) | > 100 |

| FMC-002 | A549 (Lung) | > 100 |

| FMC-002 | HCT116 (Colon) | > 100 |

| Doxorubicin | MCF-7 (Breast) | 0.8 |

Secondary Screening: Elucidating the Mechanism of Action

For compounds demonstrating significant cytotoxicity, further investigation into their mechanism of action is crucial. Cinnamic acid derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1][12]

Caption: Potential anticancer mechanisms of action for cinnamic acid derivatives.

Experimental Protocols:

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): Treat cancer cells with the active compounds and stain with Annexin V-FITC and propidium iodide (PI). Analyze the cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: Treat cells with the compounds, fix them in ethanol, and stain with PI. Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Part 2: Antimicrobial Activity Evaluation

Cinnamic acid and its derivatives have demonstrated notable antimicrobial activity against a range of bacteria and fungi.[4][13][14] The screening of novel this compound derivatives for antimicrobial properties is a promising area of investigation.

Primary Screening: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standard and quantitative technique for determining MIC values.[16]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).[17]

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin).[16]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[15]

Data Presentation: Hypothetical MIC Values

| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) |

| FMC-003 | Staphylococcus aureus | Positive | 32 |

| FMC-003 | Escherichia coli | Negative | 64 |

| FMC-004 | Staphylococcus aureus | Positive | > 256 |

| FMC-004 | Escherichia coli | Negative | > 256 |

| Ampicillin | Staphylococcus aureus | Positive | 0.5 |

| Ampicillin | Escherichia coli | Negative | 8 |

Part 3: Anti-inflammatory Activity Evaluation

Cinnamic acid derivatives have been reported to possess anti-inflammatory properties, partly through the inhibition of cyclooxygenase (COX) enzymes.[1][18] COX-2 is an inducible enzyme that plays a key role in the inflammatory response.

Primary Screening: COX-2 Inhibition Assay

A fluorometric or colorimetric assay can be used to screen for the direct inhibitory effect of the compounds on COX-2 activity. These assays typically measure the production of prostaglandins or other byproducts of the COX-2 enzymatic reaction.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

-

Enzyme and Compound Preparation: Prepare a solution of human recombinant COX-2 enzyme. Prepare serial dilutions of the test compounds.

-

Reaction Mixture: In a 96-well plate, combine the COX-2 enzyme, a fluorogenic substrate (e.g., Amplex Red), and a heme cofactor.[19]

-

Inhibitor Addition: Add the test compounds to the respective wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Hypothetical COX-2 Inhibition

| Compound ID | COX-2 IC50 (µM) |

| FMC-005 | 8.7 |

| FMC-006 | > 50 |

| Celecoxib | 0.04 |

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach for the initial biological screening of novel this compound derivatives. The proposed workflow, encompassing anticancer, antimicrobial, and anti-inflammatory assays, provides a solid foundation for identifying lead compounds. Positive hits from these primary screens should be subjected to more in-depth secondary and mechanistic studies to fully characterize their biological activity and therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in the subsequent lead optimization phase to design and synthesize even more potent and selective analogues. The exploration of this novel chemical space holds significant promise for the discovery of new therapeutic agents.

References

-

Evaluation of cinnamaldehyde and cinnamic acid derivatives in microbial growth control. ResearchGate. Available at: [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. National Institutes of Health. Available at: [Link]

-

Synthesis, antiinflammatory and anticancer activity of cinnamic acids, their derivatives and analogues. PubMed. Available at: [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available at: [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. National Institutes of Health. Available at: [Link]

-

Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. National Institutes of Health. Available at: [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

-

Cell Viability Assays. National Institutes of Health. Available at: [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. Available at: [Link]

-

Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. MDPI. Available at: [Link]

-

Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects#. Bentham Science Publishers. Available at: [Link]

-

Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. Available at: [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

-

Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. ResearchGate. Available at: [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. Available at: [Link]

-

Cinnamic acid derivatives as anticancer agents-a review. PubMed. Available at: [Link]

-

Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Bentham Science. Available at: [Link]

-

Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. Available at: [Link]

-

Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. Available at: [Link]

Sources

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antiinflammatory and anticancer activity of cinnamic acids, their derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. clyte.tech [clyte.tech]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to Investigating the Mechanism of Action of 4-Fluoro-3-methylcinnamic acid

Foreword: Charting the Unexplored Potential of a Novel Cinnamic Acid Derivative

Cinnamic acid and its derivatives represent a fascinating class of naturally occurring phenolic compounds, widely recognized for their diverse and potent pharmacological activities.[1][2] These activities span anti-tumor, antioxidant, anti-inflammatory, and antimicrobial effects, making them a fertile ground for the discovery of new therapeutic agents.[1][2][3] The core structure of cinnamic acid, with its phenyl ring and acrylic acid side chain, offers a versatile scaffold for chemical modifications aimed at enhancing potency and selectivity.[4][5] The introduction of fluorine and methyl groups to the phenyl ring, as in the case of 4-Fluoro-3-methylcinnamic acid, is a strategic approach in medicinal chemistry intended to modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby potentially amplifying its biological efficacy.

While the broader family of cinnamic acid derivatives has been the subject of extensive research, this compound remains a largely unexplored entity. Its unique substitution pattern suggests the possibility of a novel or enhanced mechanism of action. Understanding this mechanism is paramount for its potential development as a therapeutic agent. This guide, therefore, is not a mere compilation of existing data, but a comprehensive roadmap for the rigorous scientific investigation of this compound. It is designed for researchers, scientists, and drug development professionals, providing a structured, hypothesis-driven approach to systematically unravel its pharmacological profile. We will delve into a multi-faceted experimental strategy, detailing the rationale and protocols for assessing its anticancer, anti-inflammatory, antioxidant, and antimicrobial potential. Our approach is grounded in established scientific principles and methodologies, ensuring a robust and insightful investigation.

I. Foundational Analysis: Physicochemical Characterization and In Silico Target Prediction

Before embarking on extensive biological assays, a foundational understanding of the physicochemical properties of this compound is crucial. This initial characterization, coupled with in silico predictions, will inform subsequent experimental designs and aid in the interpretation of biological data.

A. Physicochemical Profiling

A comprehensive analysis of the compound's solubility, lipophilicity (LogP), and pKa should be performed. These parameters are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties and for designing appropriate formulations for in vitro and in vivo studies.

B. Computational Target Prediction

In the absence of direct experimental data, computational methods can provide valuable hypotheses regarding the potential molecular targets of this compound. Various platforms, such as SwissTargetPrediction, TargetNet, and others, can predict potential protein targets based on the compound's chemical structure. These predictions can help to prioritize experimental investigations.

II. A Multi-pronged Strategy for Mechanistic Investigation

Given the known activities of cinnamic acid derivatives, a logical starting point for investigating this compound is to explore its potential as an anticancer, anti-inflammatory, antioxidant, and antimicrobial agent. The following sections outline a detailed experimental workflow for each of these areas.

Caption: Overall experimental workflow for investigating the mechanism of action.

III. Elucidating Anticancer Potential

The anticancer properties of cinnamic acid derivatives are well-documented, often involving the induction of apoptosis and cell cycle arrest.[3] A systematic investigation into these effects is a critical component of understanding the mechanism of this compound.

A. Initial Assessment: Cytotoxicity and Selectivity

The first step is to determine the compound's cytotoxic effects on a panel of human cancer cell lines. It is also crucial to assess its selectivity by comparing its effects on cancerous cells versus non-cancerous cells.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A for normal breast epithelium) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Investigating the Mode of Cell Death: Apoptosis Induction

If the compound exhibits cytotoxicity, the next step is to determine if it induces apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the selected cancer cell line with the IC50 concentration of the compound for 24 hours.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

C. Impact on Cell Proliferation: Cell Cycle Analysis

Cinnamic acid derivatives have been shown to induce cell cycle arrest.[6] This can be investigated using flow cytometry.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment: Treat the cancer cells with the IC50 concentration of the compound for 24 hours.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

-

Staining: Treat the cells with RNase A and then stain with PI.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[7][8][9]

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[7]

D. Molecular Mechanisms of Apoptosis and Signaling Pathway Modulation

To delve deeper into the mechanism, the expression of key proteins involved in apoptosis and cell signaling can be examined by Western blotting. The MAPK/ERK pathway is a common target for cinnamic acid derivatives and a logical starting point for this investigation.[10][11]

Caption: Hypothesized anticancer signaling pathway involving MAPK/ERK inhibition.

Experimental Protocol: Western Blot Analysis

-

Protein Extraction: Treat cancer cells with the compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., total-ERK, phospho-ERK, Bcl-2, Bax, cleaved caspase-3, and cleaved PARP).[12][13][14][15][16]

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins.

-

Analysis: Quantify the band intensities to determine changes in protein expression and activation.

Data Presentation: Summary of Anticancer Activity Data

| Parameter | Cancer Cell Line 1 | Cancer Cell Line 2 | Normal Cell Line |

| IC50 (µM) | |||

| Apoptosis (%) | |||

| Cell Cycle Arrest | |||

| p-ERK Expression | |||

| Bax/Bcl-2 Ratio | |||

| Cleaved Caspase-3 |

IV. Assessing Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are implicated in numerous diseases, and many natural products, including cinnamic acid derivatives, exhibit potent anti-inflammatory and antioxidant activities.[3]

A. Anti-inflammatory Activity: Lipoxygenase Inhibition

Lipoxygenases (LOX) are key enzymes in the inflammatory cascade.[17] Inhibition of LOX is a common mechanism of action for anti-inflammatory compounds.

Experimental Protocol: Spectrophotometric Lipoxygenase Inhibition Assay

-

Reagents: Prepare a solution of soybean lipoxygenase, a substrate solution (e.g., linoleic acid), and various concentrations of this compound.[18][19]

-

Reaction: In a quartz cuvette or 96-well UV plate, mix the enzyme solution with the test compound and incubate.[18][19]

-

Initiation: Initiate the reaction by adding the substrate.

-

Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides.[18][19][20]

-

Calculation: Calculate the percentage of inhibition and the IC50 value.

B. Antioxidant Capacity: Free Radical Scavenging Assays

The ability of a compound to scavenge free radicals is a direct measure of its antioxidant potential. The DPPH and ABTS assays are widely used for this purpose.[21][22][23]

Experimental Protocols: DPPH and ABTS Assays

-

DPPH Assay:

-

Mix a solution of DPPH radical with various concentrations of the test compound.

-

Measure the decrease in absorbance at 517 nm after a specific incubation time.

-

-

ABTS Assay:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Mix the ABTS radical solution with the test compound.

-

Measure the decrease in absorbance at 734 nm.

-

-

Data Analysis: For both assays, calculate the percentage of radical scavenging activity and the IC50 value.

Data Presentation: Summary of Anti-inflammatory and Antioxidant Data

| Assay | IC50 (µM) |

| Lipoxygenase Inhibition | |

| DPPH Radical Scavenging | |

| ABTS Radical Scavenging |

V. Determining Antimicrobial Activity and Mechanism

Cinnamic acid and its derivatives are known to possess antimicrobial properties against a range of pathogens.[1][2]

A. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The first step is to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

-

Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microplate containing appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates under appropriate conditions for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[24][25]

B. Investigating the Antimicrobial Mechanism of Action

If the compound shows antimicrobial activity, further experiments can be conducted to elucidate its mechanism, such as its effect on cell membrane integrity and biofilm formation.

Experimental Protocols:

-

Membrane Permeability Assay: Use fluorescent dyes like propidium iodide to assess membrane damage. An increase in fluorescence indicates compromised membrane integrity.

-

Biofilm Inhibition Assay: Grow microorganisms in the presence of the compound and quantify biofilm formation using crystal violet staining.

Data Presentation: Summary of Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Effect on Biofilm Formation |

| S. aureus | ||

| E. coli | ||

| C. albicans |

VI. Synthesis and Conclusion: Building a Mechanistic Profile